molecular formula C14H16N2O4S B11632758 Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11632758
M. Wt: 308.35 g/mol
InChI Key: HZWHUQKGQYSEOR-UHFFFAOYSA-N
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Description

Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is an organic compound that features a complex structure with a combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Ester Linkage: The final step involves esterification, where the oxadiazole derivative is reacted with isopropanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Unique due to its specific combination of functional groups.

    Other Oxadiazole Derivatives: Similar in structure but may lack the methoxyphenyl group or ester linkage.

    Methoxyphenyl Esters: Similar in having the methoxyphenyl group but may not contain the oxadiazole ring.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

propan-2-yl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C14H16N2O4S/c1-9(2)19-12(17)8-21-14-16-15-13(20-14)10-4-6-11(18-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

HZWHUQKGQYSEOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

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